3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
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Description
The compound "3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile" is a chemical entity that appears to be related to various synthesized heterocyclic compounds that have been studied for their potential applications in materials science and pharmaceuticals. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, methoxy, and benzothiophene groups have been synthesized and characterized, indicating the relevance of such structures in current research .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of the Vilsmeier-Haack reaction, Gewald synthesis technique, and condensation reactions . For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile involved a novel protocol using Vilsmeier-Haack chlorination . Similarly, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
X-ray crystallography, NMR spectroscopy, and mass spectrometry are common techniques used to determine the molecular structure of synthesized compounds . For example, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis and thoroughly characterized by NMR spectra . These techniques would be essential in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their ability to form Schiff bases and other heterocyclic structures . For instance, novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . The reactivity of "this compound" could be investigated in similar cyclocondensation reactions to form new heterocyclic compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectroscopic methods and computational chemistry . The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated by UV–vis absorption and fluorescence spectroscopy . Additionally, DFT studies have been conducted to understand the electronic properties of synthesized compounds, such as 4H-benzo[h]chromene derivatives . These approaches would be valuable in analyzing the physical and chemical properties of "this compound", including its absorption spectra, fluorescence, and electronic structure.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Crystal Structure : The synthesis of compounds closely related to 3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile, such as 4-(4-chlorophenyl)-6,7-dihydro-2-methoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile, involves specific methodologies that result in unique crystal structures. These structures are analyzed using X-ray crystallography, providing insights into the spatial arrangement of atoms within the molecule (Moustafa & Girgis, 2007).
Biological Activity
Antimicrobial Properties : A related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrates significant antimicrobial activity. This includes antibacterial and antifungal effects, as established through molecular docking analysis and empirical testing (Okasha et al., 2022).
Cytotoxicity Against Cancer Cell Lines : Derivatives such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile have been synthesized and tested for cytotoxic activity. This compound showed promising results against various human cancer cell lines, suggesting potential in cancer research (El Gaafary et al., 2021).
Chemical Properties and Interaction Studies
- Density Functional Theory (DFT) Studies : DFT is employed to study the properties of similar compounds, such as 2-amino-4-(4-chlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. These studies involve analyzing molecular orbitals and energy gaps, providing a deeper understanding of the electronic properties of these molecules (Al‐Sehemi et al., 2012).
Photoreactions and Synthesis of Heterocycles
- Photochemical Reactions : The photo-reorganization of related compounds, such as 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, has been studied for synthesizing angular pentacyclic compounds. This research highlights the use of photochemistry in creating complex organic structures (Dalal et al., 2017).
properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-12-7-5-11(6-8-12)10-19-16-13-3-1-2-4-14(13)20-15(16)9-18/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKPIKZUZCBJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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